molecular formula C20H21N3O6S B11493674 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11493674
M. Wt: 431.5 g/mol
InChI Key: OOJVWHDPCYGICQ-UHFFFAOYSA-N
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Description

3-[(BENZENESULFONYL)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzenesulfonyl group, a dimethoxyphenyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(BENZENESULFONYL)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of signal transduction pathways that are critical for cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and benzenesulfonyl compounds. Compared to these, 3-[(BENZENESULFONYL)METHYL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O6S/c1-27-16-9-8-14(12-17(16)28-2)10-11-21-19(24)20-22-18(23-29-20)13-30(25,26)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)

InChI Key

OOJVWHDPCYGICQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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